molecular formula C6H14N2O B581123 trans-4-Methoxy-1-methylpyrrolidin-3-amine CAS No. 1212103-66-6

trans-4-Methoxy-1-methylpyrrolidin-3-amine

Cat. No.: B581123
CAS No.: 1212103-66-6
M. Wt: 130.19 g/mol
InChI Key: OHPHQGOFOZCOHP-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-4-Methoxy-1-methylpyrrolidin-3-amine is a chemical compound with the molecular formula C6H14N2O It is a heterocyclic amine that features a pyrrolidine ring substituted with a methoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-Methoxy-1-methylpyrrolidin-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxy-1-methylpyrrolidine with an amine source under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and distillation to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Trans-4-Methoxy-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Trans-4-Methoxy-1-methylpyrrolidin-3-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic applications, including its role as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which is relevant in the treatment of neurological disorders such as Alzheimer’s disease.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of trans-4-Methoxy-1-methylpyrrolidin-3-amine involves its interaction with molecular targets such as NMDA receptors. As a non-competitive NMDA receptor antagonist, it blocks the excessive activity of glutamate, a neurotransmitter involved in learning and memory. This action helps to prevent excitotoxicity, which is a pathological process that can lead to neuronal damage and is implicated in various neurological disorders.

Comparison with Similar Compounds

Trans-4-Methoxy-1-methylpyrrolidin-3-amine can be compared with other similar compounds, such as:

  • Trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride
  • Trans-1-Ethyl-4-methoxy-3-pyrrolidinamine dihydrochloride
  • Trans-4-Methoxy-3-pyrrolidinol hydrochloride

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics .

Properties

CAS No.

1212103-66-6

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

(3R,4R)-4-methoxy-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C6H14N2O/c1-8-3-5(7)6(4-8)9-2/h5-6H,3-4,7H2,1-2H3/t5-,6-/m1/s1

InChI Key

OHPHQGOFOZCOHP-PHDIDXHHSA-N

SMILES

CN1CC(C(C1)OC)N

Isomeric SMILES

CN1C[C@H]([C@@H](C1)OC)N

Canonical SMILES

CN1CC(C(C1)OC)N

Synonyms

trans-4-methoxy-1-methyl-3-pyrrolidinamine(SALTDATA: 2HCl)

Origin of Product

United States

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